Cas no 1806781-30-5 (4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid)

4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid is a fluorinated pyridine derivative with a multifunctional structure, combining an aminomethyl group, difluoromethyl substituent, and trifluoromethoxy moiety. Its unique chemical architecture makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for designing bioactive molecules with enhanced metabolic stability and lipophilicity. The presence of fluorine atoms contributes to improved binding affinity and selectivity in target interactions. The acetic acid moiety further allows for derivatization, facilitating conjugation or salt formation. This compound is suited for applications requiring precise molecular modifications, such as drug discovery or crop protection agent development. Its structural features offer potential for optimizing pharmacokinetic properties in lead optimization studies.
4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid structure
1806781-30-5 structure
Product name:4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid
CAS No:1806781-30-5
MF:C10H9F5N2O3
Molecular Weight:300.182080030441
CID:4844934

4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid
    • インチ: 1S/C10H9F5N2O3/c11-9(12)8-4(1-7(18)19)5(2-16)6(3-17-8)20-10(13,14)15/h3,9H,1-2,16H2,(H,18,19)
    • InChIKey: JVGYHHBDRAUJBV-UHFFFAOYSA-N
    • SMILES: FC(C1C(CC(=O)O)=C(C(=CN=1)OC(F)(F)F)CN)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 10
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 339
  • トポロジー分子極性表面積: 85.4
  • XLogP3: -1.3

4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029080068-1g
4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid
1806781-30-5 97%
1g
$1,564.50 2022-03-31

4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献

4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acidに関する追加情報

4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic Acid: A Comprehensive Overview

The compound 4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid, identified by the CAS number 1806781-30-5, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and agrochemicals. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and structural versatility. The molecule's structure incorporates several functional groups, including an aminomethyl group, a difluoromethyl group, a trifluoromethoxy group, and an acetic acid moiety, all attached to a pyridine ring. These functional groups contribute to the compound's unique chemical properties and biological interactions.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly due to their ability to modulate various cellular pathways. The presence of fluorinated groups in this compound, such as the difluoromethyl and trifluoromethoxy groups, enhances its stability and bioavailability. Fluorination is a common strategy in medicinal chemistry to improve drug-like properties such as lipophilicity and metabolic stability. The trifluoromethoxy group, in particular, is known to act as an electron-withdrawing group, which can influence the electronic properties of the molecule and its interactions with biological targets.

The acetic acid moiety attached to the pyridine ring introduces carboxylic acid functionality, which can play a role in hydrogen bonding and ionization. This feature is crucial for enhancing solubility and bioavailability, making the compound suitable for systemic administration. Additionally, the aminomethyl group provides a site for potential post-translational modifications or interactions with amino acid residues in proteins, further expanding its functional utility.

Recent research has focused on the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have enabled chemists to optimize the synthesis process, ensuring high purity and yield. The compound has been evaluated for its potential as an agrochemical agent, particularly as a herbicide or fungicide. Initial studies suggest that it exhibits potent activity against various plant pathogens while showing low toxicity to non-target organisms.

In terms of pharmacological applications, this compound has shown promise as a lead molecule for developing novel therapeutic agents. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a potential candidate for anti-inflammatory drug development. Furthermore, its structural similarity to certain neurotransmitters suggests that it could be explored for its effects on central nervous system disorders.

The unique combination of functional groups in this compound also makes it an attractive candidate for use in materials science. For instance, its electron-withdrawing groups could be exploited in designing advanced materials with specific electronic properties. Additionally, its stability under various environmental conditions makes it suitable for applications in coatings and adhesives.

From an environmental standpoint, understanding the fate and transport of this compound is critical for assessing its potential impact on ecosystems. Recent studies have investigated its degradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid microbial degradation under aerobic conditions but persists longer under anaerobic conditions. These findings are essential for guiding regulatory decisions regarding its use and disposal.

In conclusion, 4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups endow it with desirable properties for use in pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new insights into its biological activities and environmental behavior, underscoring its potential as a valuable tool in various industries.

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